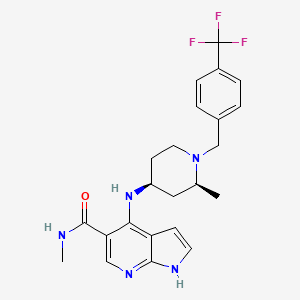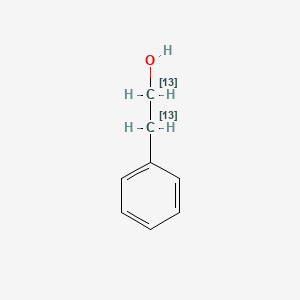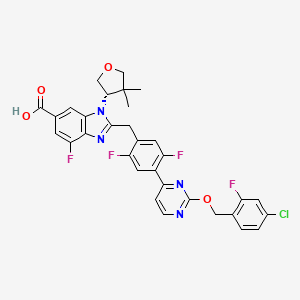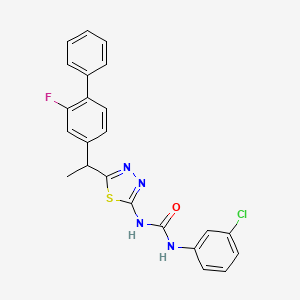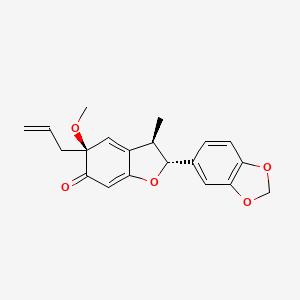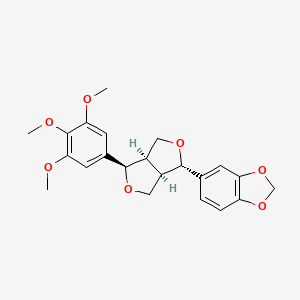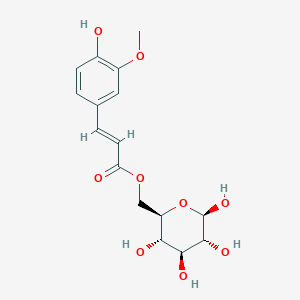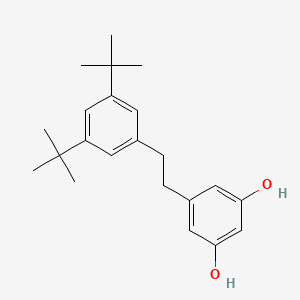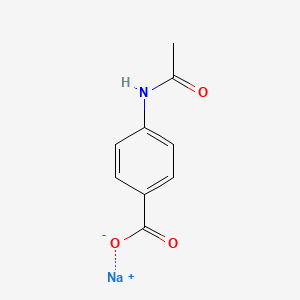
Alternariol-13C14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alternariol-13C14 is a stable isotope-labeled compound derived from alternariol, a mycotoxin produced by various species of the fungus Alternaria. This compound is used primarily as an internal standard in mass spectrometry for the quantification of alternariol in various samples. The labeling with carbon-13 isotopes allows for precise tracking and quantification in analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol-13C14 involves the incorporation of carbon-13 isotopes into the molecular structure of alternariol This is typically achieved through the use of carbon-13 labeled precursors in the synthetic pathway
Industrial Production Methods
Industrial production of this compound is carried out using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and precise isotopic labeling. The production process is designed to meet stringent quality standards, ensuring that the final product is suitable for use as a reference standard in analytical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Alternariol-13C14 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in alternariol can be oxidized to form quinones.
Reduction: The carbonyl group in the isocoumarin structure can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers and esters.
Applications De Recherche Scientifique
Alternariol-13C14 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of alternariol in food and environmental samples.
Toxicology: Employed in studies to understand the toxicological effects of alternariol and its metabolites.
Pharmacology: Used in research to investigate the pharmacokinetics and pharmacodynamics of alternariol.
Environmental Science: Applied in studies to monitor the presence and levels of alternariol in various environmental matrices.
Mécanisme D'action
Alternariol-13C14 exerts its effects through several molecular mechanisms:
DNA Interaction: Alternariol interacts with DNA topoisomerase, leading to the formation of single and double-strand breaks.
Oxidative Stress: It generates reactive oxygen species, causing oxidative stress and mitochondrial dysfunction.
Cell Cycle Arrest: Induces cell cycle arrest, particularly in the G2/M phase, leading to reduced cell proliferation.
Apoptosis: Triggers apoptotic cell death through the activation of various signaling pathways.
Comparaison Avec Des Composés Similaires
Alternariol-13C14 is compared with other similar compounds such as:
Alternariol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Alternariol Methyl Ether: A derivative of alternariol with a methyl group, used in studies to understand the structure-activity relationship.
Altenuene: Another mycotoxin produced by Alternaria species, used in comparative toxicological studies.
The uniqueness of this compound lies in its isotopic labeling, which allows for precise quantification and tracking in analytical studies, making it an invaluable tool in scientific research.
Propriétés
Formule moléculaire |
C14H10O5 |
|---|---|
Poids moléculaire |
272.12 g/mol |
Nom IUPAC |
3,7,9-trihydroxy-1-(113C)methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
Clé InChI |
CEBXXEKPIIDJHL-FIJHWJEJSA-N |
SMILES isomérique |
[13CH3][13C]1=[13CH][13C](=[13CH][13C]2=[13C]1[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)O)O)[13C](=O)O2)O |
SMILES canonique |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


